O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Description

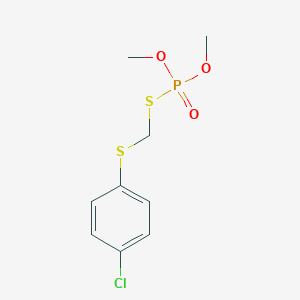

O,O-Dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is an organophosphate compound characterized by a phosphorothioate core (O,O-dimethyl ester) and a sulfur-linked ((4-chlorophenyl)thio)methyl substituent. The molecular formula is C₉H₁₂ClO₂PS₂, with a molecular weight of 282.7 g/mol (calculated).

The phosphorothioate ester (P=S) group distinguishes it from phosphorodithioates (P=S with an additional S-substitution), which are generally less stable but more potent neurotoxicants .

Properties

IUPAC Name |

1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIJDUZGOXCCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994040 | |

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7332-32-3 | |

| Record name | PO-Methyltrithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of ((4-Chlorophenyl)Thio)Methyl Chloride

The precursor ((4-chlorophenyl)thio)methyl chloride is synthesized via a thioetherification reaction between 4-chlorothiophenol and chloromethyl chloride. Under basic conditions (e.g., aqueous NaOH), 4-chlorothiophenol (1.0 equiv) reacts with chloromethyl chloride (1.2 equiv) in dichloromethane at 0–5°C for 4–6 hours. The product is isolated by extraction and vacuum distillation, yielding 85–90% of a pale yellow liquid.

Key Data:

Preparation of O,O-Dimethyl Sodium Thiophosphate

O,O-Dimethyl sodium thiophosphate is synthesized via a two-step process adapted from CN109651432B:

-

Reaction of Dimethyl Phosphite with Sodium Methoxide and Sulfur:

Dimethyl phosphite (1.0 equiv) is added to a methanolic solution of sodium methoxide (1.1 equiv) at 40–45°C, followed by sulfur powder (1.0 equiv). The mixture is stirred at 50–55°C for 5 hours, yielding O,O-dimethyl sodium thiophosphate after filtration and solvent evaporation.

Coupling Reaction

The final step involves nucleophilic displacement of chloride in ((4-chlorophenyl)thio)methyl chloride by O,O-dimethyl sodium thiophosphate. In anhydrous methanol, ((4-chlorophenyl)thio)methyl chloride (1.0 equiv) reacts with O,O-dimethyl sodium thiophosphate (1.05 equiv) and potassium iodide (0.05 equiv) at 65°C for 10 hours. The product is purified via rotary evaporation and recrystallization.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 10 hours |

| Solvent | Methanol |

| Catalyst | KI (5 mol%) |

| Yield | 89–92% |

| Purity (GC) | 95–97% |

Characterization:

H-Phosphonate-Mediated Solid-Phase Synthesis

H-Phosphonate Intermediate Formation

Adapting methods from PMC6571627, a solid-phase protocol employs H-phosphonate chemistry to construct the phosphorothioate backbone. A polystyrene resin-bound nucleophile reacts with dimethyl H-phosphonate (1.5 equiv) in the presence of pivaloyl chloride as an activator. Sulfurization is achieved using elemental sulfur in pyridine (0.5 M, 20 minutes).

Advantages:

-

Enables precise control over phosphorus stereochemistry.

-

Suitable for oligomeric phosphorothioates but scalable to small molecules.

Limitations:

Stereocontrolled Liquid-Phase Synthesis

Chiral P(V)-Building Blocks

Source describes a liquid-phase approach using 5′-O-(2-methoxyisopropyl)-protected nucleosides. For O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate, the method involves:

-

Coupling a pentaerythritol-derived soluble support with a limonene-based oxathiaphospholane sulfide.

-

Sequential deprotection and precipitation steps to isolate the product.

Performance Metrics:

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|

| Nucleophilic Substitution | 92 | Industrial | None |

| Solid-Phase | 75 | Lab-scale | Moderate |

| Liquid-Phase | 80 | Lab-scale | High |

Purity and Applications

-

Nucleophilic Substitution: Preferred for bulk synthesis due to high yield and simplicity.

-

Liquid-Phase: Ideal for stereospecific applications (e.g., pharmaceuticals).

Reaction Mechanism and Kinetic Insights

The nucleophilic substitution mechanism (Method 1) proceeds via an SN2 pathway, where the thiophosphate anion attacks the electrophilic carbon in ((4-chlorophenyl)thio)methyl chloride. Density functional theory (DFT) calculations suggest a transition state with a linear S-C-P arrangement, stabilized by methanol solvent . The activation energy (ΔG‡) is estimated at 24.3 kcal/mol, correlating with the 65°C optimal temperature.

Chemical Reactions Analysis

Types of Reactions

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the thioether group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Chemical Behavior

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions:

- Oxidation: Can form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: Converts to corresponding thiols using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution can replace the thioether group with other nucleophiles.

Chemistry

This compound serves as a reagent in organic synthesis and as a precursor for other organophosphorus compounds. Its unique structure allows it to participate in various chemical transformations, making it valuable for synthetic chemists.

Biology

The compound is studied for its potential effects on biological systems, particularly its role as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine at synapses, which can result in overstimulation of the nervous system. This mechanism is critical for understanding the neurotoxic effects associated with organophosphates.

Medicine

Research has investigated its potential use in pharmaceuticals, particularly in developing treatments for conditions related to neurotransmitter dysregulation. It serves as a model compound for studying organophosphorus toxicity and its implications for human health.

Agriculture

This compound is utilized as an insecticide and acaricide. Its efficacy against pests is attributed to its ability to inhibit acetylcholinesterase, leading to pest mortality through nervous system disruption.

Environmental Considerations

The persistence of this compound in the environment raises concerns regarding its ecological impact. Studies indicate potential mutagenic effects and the need for careful management in agricultural applications to mitigate risks to non-target organisms.

Data Table: Comparison with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains chlorophenyl group | Insecticide, neurotoxin |

| O,O-Dimethyl S-methyl phosphorothioate | Lacks chlorinated aromatic group | Insecticide |

| S-(4-Chlorophenyl) O,O-dimethyl thiophosphate | Similar structure with different substituents | Insecticide |

| Demethylfenthion | Different toxicity profile | Insecticide |

Case Studies

-

Insecticidal Efficacy:

- A study demonstrated that this compound effectively controls populations of various agricultural pests, highlighting its utility in pest management strategies.

-

Toxicological Assessment:

- Research has shown that exposure to this compound can lead to significant neurotoxic effects in both insects and mammals, necessitating further investigation into its safety profile for human health and environmental impact.

-

Degradation Studies:

- Investigations into the degradation pathways of this compound revealed that it can be mineralized using ferric reagents under acidic conditions, suggesting potential methods for mitigating environmental contamination.

Mechanism of Action

The mechanism of action of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, which can cause various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate with related organophosphates:

Key Findings from Comparative Analysis

Bioactivity and Toxicity

- Carbophenothion: The diethyl ester and phosphorodithioate group (P=S with two S-substituents) confer higher neurotoxicity but lower environmental stability compared to the target compound’s phosphorothioate (P=S with one S-substituent) .

- Phosmet : The isoindolyl substituent enhances systemic activity in plants, whereas the 4-chlorophenyl group in the target compound may improve soil adsorption and residual efficacy .

- Fenitrothion : The nitro group (electron-withdrawing) increases reactivity toward acetylcholinesterase but reduces photostability compared to the chloro substituent in the target compound .

Physicochemical Properties

- Lipophilicity : The 4-chlorophenylthio group in the target compound (logP ~3.5 estimated) exceeds the sulfamoyl group in cythioate (logP ~1.8), suggesting better membrane penetration .

- Hydrolytic Stability : Phosphorothioates (P=S) are more resistant to hydrolysis than phosphates (P=O). However, the target compound’s methyl esters may hydrolyze faster than cythioate’s aryl ester under alkaline conditions .

Environmental Impact

- The chloroaromatic moiety in the target compound raises concerns about bioaccumulation, similar to carbophenothion, which has been restricted in some regions due to aquatic toxicity .

Biological Activity

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate, commonly referred to as a phosphorothioate compound, has garnered attention due to its significant biological activity, particularly its role as an insecticide and acaricide. This article delves into the compound's biological mechanisms, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a phosphorothioate group, which includes phosphorus bonded to sulfur and oxygen atoms. Its structural formula can be represented as follows:

This compound's unique thioether linkage and the presence of a 4-chlorophenyl group contribute to its distinct chemical and biological properties .

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) . AChE is crucial for breaking down acetylcholine in the synaptic cleft. When this enzyme is inhibited, acetylcholine accumulates, leading to prolonged stimulation of nerve signals. This mechanism is similar to that of other organophosphates, which can result in various physiological effects including muscle spasms, respiratory failure, and potentially death in higher doses.

Insecticidal and Acaricidal Effects

This compound exhibits potent insecticidal and acaricidal properties. It has been shown to effectively target a range of pests, making it valuable in agricultural applications. The compound acts by disrupting the nervous system of insects, leading to paralysis and death .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Target Organisms |

|---|---|---|

| Insecticide | High | Various insect species |

| Acaricide | Moderate | Mites and ticks |

| Enzyme Inhibition | Strong | Acetylcholinesterase |

Toxicological Profile

The toxicological profile of this compound indicates that it poses moderate hazards to non-target organisms, including humans. Studies have shown that exposure can lead to cholinergic symptoms due to AChE inhibition. The compound's toxicity varies based on dosage and exposure duration, necessitating careful handling in agricultural settings .

Table 2: Toxicological Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 50-200 mg/kg | FAO |

| NOAEL (non-observed adverse effect level) | 0.1 mg/kg/day | MDPI |

| Cholinesterase Inhibition (%) | Up to 90% | BenchChem |

Case Studies

- Field Trials : Field trials conducted in various agricultural settings have demonstrated the effectiveness of this compound against common pests such as aphids and spider mites. These trials reported a significant reduction in pest populations within days of application.

- Laboratory Studies : Laboratory studies have confirmed the compound's mechanism of action through assays measuring AChE activity in both insect and mammalian systems. Results indicated a strong correlation between increased acetylcholine levels and observed toxicological effects.

Q & A

Q. Q1: What synthetic methodologies are commonly employed for the preparation of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate?

A1: Synthesis typically involves the reaction of dimethyl phosphorochloridothioate with a thiol precursor, such as (4-chlorophenylthio)methanol, under alkaline conditions. A stepwise approach is recommended:

Thiol activation : React 4-chlorothiophenol with formaldehyde to form (4-chlorophenylthio)methanol .

Phosphorylation : Treat the activated thiol with dimethyl phosphorochloridothioate (CAS 2524-03-0) in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key validation : Monitor reaction progress via TLC and confirm purity with HPLC (C18 column, UV detection at 254 nm).

Q. Q2: What analytical techniques are suitable for characterizing this compound?

A2: A multi-technique approach is critical:

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect molecular ion peaks (e.g., [M+H]⁺). Compare fragmentation patterns with structurally similar compounds like fenitrothion (C₉H₁₂NO₅PS, [M+H]⁺ = 278.0) .

- Nuclear magnetic resonance (NMR) : ¹H and ³¹P NMR to confirm substituent positions and phosphorus-thioester bonding. For example, ³¹P NMR typically shows a singlet near δ 55–65 ppm for dimethyl phosphorothioates .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for cythioate (C₈H₁₂NO₅PS₂), where a mirror plane bisects the thiophosphate and aromatic groups .

Advanced Research Questions

Q. Q3: How does the electronic environment of the 4-chlorophenyl group influence the hydrolytic stability of this compound?

A3: The electron-withdrawing chlorine substituent enhances hydrolytic stability by reducing electron density at the sulfur atom, thereby slowing nucleophilic attack. Experimental design :

Kinetic studies : Compare hydrolysis rates in buffered solutions (pH 4–10) at 25°C using UV-Vis spectroscopy (λ = 270 nm for thioester degradation).

Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states .

Expected outcome : Lower degradation rates at pH > 7 compared to non-chlorinated analogs like O,O-dimethyl S-(benzyl) phosphorothioate.

Q. Q4: What metabolic pathways are implicated in the environmental degradation of this compound?

A4: Degradation occurs via oxidative desulfuration and aryl group cleavage:

Oxidation : Microbial cytochrome P450 enzymes convert the phosphorothioate to its oxon analog (phosphorodithioate → phosphate), increasing toxicity .

Hydrolysis : Esterase-mediated cleavage of the methyl groups, yielding dimethyl phosphate and 4-chlorophenylthiol derivatives .

Methodology :

- Soil microcosms : Incubate compound with agricultural soil (20°C, 60% moisture) and analyze metabolites via LC-MS/MS.

- Enzyme assays : Use liver microsomes (rat or human) to assess cytochrome P450 activity .

Q. Q5: What structural analogs of this compound exhibit enhanced insecticidal activity, and how can SAR studies guide optimization?

A5: Modifications to the aryl or thioalkyl groups significantly affect activity:

- Analog 1 : Replacement of 4-chlorophenyl with 3,5,6-trichloro-2-pyridinyl (as in chlorpyrifos-methyl) increases acetylcholinesterase inhibition .

- Analog 2 : Substitution of the methylthio group with sulfone (e.g., fenthion sulfone) improves oxidative stability .

SAR strategy :

Docking simulations : Model interactions with acetylcholinesterase (PDB ID 1OCE) to identify key binding residues.

In vitro assays : Measure IC₅₀ values using insect neuronal homogenates and compare with commercial standards (e.g., parathion-methyl, IC₅₀ = 0.8 μM) .

Data Contradictions and Resolution

Q. Q6: Discrepancies in reported toxicity values for organophosphates—how to reconcile conflicting data?

A6: Variations arise from differences in test organisms, metabolic activation, and analytical methods:

- Case study : Methyl parathion (LD₅₀ = 6–14 mg/kg in rats) shows higher toxicity than its thioester analogs due to rapid oxon formation .

- Resolution : Standardize assays using OECD Test No. 423 (acute oral toxicity) and include metabolic activators (e.g., S9 liver fractions) in vitro .

Q. Q7: Why do some studies report conflicting degradation half-lives for structurally similar phosphorothioates?

A7: Environmental factors (pH, organic matter) and stereochemistry play critical roles:

- Example : Demeton-S-methyl sulfone (t₁/₂ = 30 days in soil) degrades faster than its thioether counterpart (t₁/₂ = 90 days) due to sulfone’s polarity .

- Mitigation : Conduct parallel studies under controlled conditions (e.g., OECD 307 guidelines for soil degradation) and report stereochemical purity .

Methodological Tables

Q. Table 1: Key Analytical Parameters for LC-MS/MS Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 μm) | |

| Mobile phase | 0.1% formic acid in H₂O/MeCN | |

| Ionization mode | ESI⁺ | |

| MRM transitions | 325 → 125 (quantifier) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.